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Compound of Interest

Compound Name: 3-Chloropivaloyl chloride

Cat. No.: B1294922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloropivaloyl chloride, a reactive acyl chloride, is a pivotal building block in modern

organic synthesis. Its unique structural features, including a sterically hindered quaternary

carbon center and a reactive chloromethyl group, make it a valuable intermediate in the

production of a wide array of fine chemicals. This technical guide provides an in-depth overview

of 3-Chloropivaloyl chloride, encompassing its chemical identity, physicochemical properties,

detailed synthesis protocols, and its applications in the synthesis of pharmaceuticals and

agrochemicals.

Chemical Identity and Synonyms
3-Chloropivaloyl chloride is systematically known as 3-chloro-2,2-dimethylpropanoyl chloride.

It is also commonly referred to by several other names in commercial and academic literature.

A comprehensive list of its synonyms and identifiers is provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1294922?utm_src=pdf-interest
https://www.benchchem.com/product/b1294922?utm_src=pdf-body
https://www.benchchem.com/product/b1294922?utm_src=pdf-body
https://www.benchchem.com/product/b1294922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type Value

IUPAC Name 3-chloro-2,2-dimethylpropanoyl chloride

Common Synonyms 3-Chloro-2,2-dimethylpropionyl chloride[1][2]

β-Chloropivaloyl chloride[3]

3-Chloropivalic chloride[4]

Chloropivaloyl chloride[5][6]

Propanoyl chloride, 3-chloro-2,2-dimethyl-[7][6]

CAS Number 4300-97-4[1][2][3][8]

EC Number 224-311-8[2][3]

Molecular Formula C₅H₈Cl₂O[2][8]

Molecular Weight 155.02 g/mol [2]

InChI Key MQZNDDUMJVSIMH-UHFFFAOYSA-N[3]

SMILES CC(C)(CCl)C(=O)Cl[3]

Physicochemical Properties
A summary of the key physical and chemical properties of 3-Chloropivaloyl chloride is

presented in the table below. This data is essential for its safe handling, storage, and use in

experimental settings.
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Property Value

Appearance
Colorless to light yellow or light red clear

liquid[1][6]

Boiling Point 85-86 °C at 60 mmHg[2][3]

Density 1.199 g/mL at 25 °C[3]

Refractive Index n20/D 1.453[3]

Flash Point 63 °C (145.4 °F) - closed cup[3]

Water Solubility Reacts with water[2]

Synthesis of 3-Chloropivaloyl Chloride
The industrial synthesis of 3-Chloropivaloyl chloride can be achieved through several routes.

Below are detailed experimental protocols for two common methods.

Synthesis Pathway Overview

Route 1: Chlorination of Pivaloyl Chloride

Route 2: From 3-Chloropivalic Acid

Pivalic Acid

Pivaloyl Chloride

 SOCl₂ or PCl₃ 

3-Chloropivaloyl chloride

 Cl₂, hv 

3-Chloropivalic Acid

 SOCl₂ 
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Click to download full resolution via product page

Caption: Synthetic routes to 3-Chloropivaloyl chloride.

Experimental Protocol 1: Synthesis from Pivalic Acid via
Pivaloyl Chloride
This two-step process involves the initial conversion of pivalic acid to pivaloyl chloride, followed

by free-radical chlorination.

Step 1: Preparation of Pivaloyl Chloride from Pivalic Acid

Materials: Pivalic acid, thionyl chloride (SOCl₂).

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize

HCl, place pivalic acid (1.0 eq).

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with stirring.

After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80 °C)

for 2-3 hours until the evolution of HCl gas ceases.

The crude pivaloyl chloride can be purified by fractional distillation.

Step 2: Photochlorination of Pivaloyl Chloride

Materials: Pivaloyl chloride, chlorine gas (Cl₂).

Procedure:

Charge a suitable photoreactor with the purified pivaloyl chloride from Step 1.

Heat the pivaloyl chloride to 100-115 °C.[1]

Introduce chlorine gas slowly into the reactor while irradiating with a UV lamp.
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Monitor the reaction progress by gas chromatography (GC) until the desired conversion to

3-Chloropivaloyl chloride is achieved.

The reaction mixture is then subjected to vacuum distillation to isolate the pure 3-
Chloropivaloyl chloride.[1]

Experimental Protocol 2: Synthesis from 3-Chloropivalic
Acid
This method provides a more direct route to the target compound.

Materials: 3-Chloropivalic acid, thionyl chloride (SOCl₂).

Procedure:

In a flask equipped with a reflux condenser and a gas trap, combine 3-chloropivalic acid

(1.0 eq) and thionyl chloride (1.5 eq).

Heat the reaction mixture to reflux for 2-4 hours.

After the reaction is complete, remove the excess thionyl chloride by distillation.

The resulting crude 3-Chloropivaloyl chloride is then purified by vacuum distillation.

Applications in Organic Synthesis
3-Chloropivaloyl chloride is a versatile reagent, primarily used as an acylating agent in

various organic transformations.

General Reaction Scheme
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Caption: General acylation reaction using 3-Chloropivaloyl chloride.

Synthesis of Amides
3-Chloropivaloyl chloride reacts readily with primary and secondary amines to form the

corresponding N-substituted amides.

General Protocol:

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in

an inert aprotic solvent (e.g., dichloromethane, THF) in a reaction flask.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of 3-Chloropivaloyl chloride (1.05 eq) in the same solvent to the

cooled amine solution with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC

or LC-MS.

Upon completion, the reaction is quenched with water. The organic layer is separated,

washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over

anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude amide, which can be

purified by recrystallization or column chromatography.

Synthesis of Esters
The reaction of 3-Chloropivaloyl chloride with alcohols, in the presence of a base, yields the

corresponding esters.

General Protocol:

To a stirred solution of the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2

eq) in a dry, inert solvent such as dichloromethane or diethyl ether, cool the mixture to 0

°C.

Add 3-Chloropivaloyl chloride (1.1 eq) dropwise to the solution.

Allow the reaction mixture to stir at room temperature for 2-6 hours.

The reaction is then diluted with the solvent and washed sequentially with water, dilute

HCl, saturated sodium bicarbonate solution, and brine.

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated

in vacuo.

The residue is purified by column chromatography on silica gel to afford the desired ester.

Friedel-Crafts Acylation
3-Chloropivaloyl chloride can be used to introduce the 3-chloropivaloyl group onto an

aromatic ring via a Friedel-Crafts acylation reaction.

General Protocol:

To a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2

eq), in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add

3-Chloropivaloyl chloride (1.1 eq) dropwise.

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
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Add the aromatic substrate (1.0 eq) to the mixture, either neat or as a solution in the

reaction solvent, while maintaining the temperature at 0 °C.

The reaction is then allowed to warm to room temperature and stirred for several hours

until completion (monitored by TLC or GC).

The reaction is carefully quenched by pouring it onto a mixture of crushed ice and

concentrated HCl.

The organic layer is separated, and the aqueous layer is extracted with the solvent. The

combined organic layers are washed with water, saturated sodium bicarbonate solution,

and brine, then dried and concentrated.

The product, an aromatic ketone, is purified by recrystallization or column

chromatography.

Applications in Agrochemicals and Pharmaceuticals
3-Chloropivaloyl chloride serves as a key intermediate in the synthesis of various commercial

products.

Agrochemicals: It is a crucial precursor for the herbicide isoxadifen-ethyl.[1] This safener is

used to protect crops from the phytotoxic effects of certain herbicides.

Pharmaceuticals: While specific examples with detailed public-domain synthetic protocols

are proprietary, its structural motif is of interest in medicinal chemistry for the synthesis of

complex molecules with potential biological activity.

Safety and Handling
3-Chloropivaloyl chloride is a corrosive and toxic compound. It is sensitive to moisture and

reacts with water to release hydrochloric acid. It should be handled with appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab

coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible

materials such as water, alcohols, and strong bases.
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This guide is intended for use by qualified professionals. Always consult the Safety Data Sheet

(SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

2. pure.hud.ac.uk [pure.hud.ac.uk]

3. websites.umich.edu [websites.umich.edu]

4. Formation of Esters - operachem [operachem.com]

5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Chloropivaloyl
Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294922#3-chloropivaloyl-chloride-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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